4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile
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Overview
Description
4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that features a benzonitrile group linked to a piperidine ring, which is further connected to an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine intermediate, followed by the introduction of the imidazolidinone group. The final step involves the coupling of the benzonitrile moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets. The imidazolidinone moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the benzonitrile group may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-((4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- N-(3-chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[3-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c19-11-14-3-1-13(2-4-14)5-6-16(23)21-9-7-15(8-10-21)22-17(24)12-20-18(22)25/h1-4,15H,5-10,12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXVGBOCQYDQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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